molecular formula C15H20F2N2O2S B6446167 N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549033-22-7

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446167
CAS No.: 2549033-22-7
M. Wt: 330.4 g/mol
InChI Key: KAPANCYPCDLVGR-UHFFFAOYSA-N
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Description

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound characterized by the presence of a piperidine ring, a cyclopropane group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the difluorophenyl group. The cyclopropane group is then added, followed by the sulfonamide functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: In biological research, it may be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, it can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide include other piperidine derivatives, cyclopropane-containing molecules, and sulfonamides. Examples include:

  • N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}methanesulfonamide
  • N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}ethanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring, in particular, can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2S/c16-12-6-11(7-13(17)8-12)9-19-5-1-2-14(10-19)18-22(20,21)15-3-4-15/h6-8,14-15,18H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPANCYPCDLVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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